molecular formula C12H10N4O3 B5798298 N-1,3-benzodioxol-5-yl-N'-2-pyrazinylurea

N-1,3-benzodioxol-5-yl-N'-2-pyrazinylurea

Cat. No. B5798298
M. Wt: 258.23 g/mol
InChI Key: ISLXMKPLFWSZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-2-pyrazinylurea, also known as PNU-74654, is a small molecule inhibitor that has shown potential in various scientific research studies. This compound has been synthesized using different methods, and it has been found to have a mechanism of action that involves the inhibition of certain enzymes.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-2-pyrazinylurea has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation has also been targeted by this compound, which has been shown to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-2-pyrazinylurea has been found to inhibit certain enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair, and its inhibition by this compound leads to DNA damage and apoptosis in cancer cells. Tankyrase is involved in the regulation of the Wnt/β-catenin signaling pathway, and its inhibition by this compound leads to the stabilization of β-catenin and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its effects on PARP and tankyrase, this compound has been shown to reduce oxidative stress and inflammation, which are involved in various diseases. This compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-2-pyrazinylurea has several advantages for lab experiments, including its specificity for PARP and tankyrase, its ability to inhibit cancer cell growth, and its neuroprotective effects. However, this compound also has some limitations, including its potential toxicity and the need for further research to determine its efficacy in clinical trials.

Future Directions

There are several future directions for the research on N-1,3-benzodioxol-5-yl-N'-2-pyrazinylurea. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other therapies. Another direction is to explore its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-2-pyrazinylurea can be synthesized using different methods. One of the most common methods involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-amino pyrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with urea to obtain this compound.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-pyrazin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-12(16-11-6-13-3-4-14-11)15-8-1-2-9-10(5-8)19-7-18-9/h1-6H,7H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLXMKPLFWSZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.